N~1~,N~2~-bis(2-isopropylphenyl)phthalamide
Overview
Description
“N,N’-bis(2-isopropylphenyl)phthalamide” is a type of phthalamide derivative . Phthalamide derivatives are commonly used in the synthesis of polyphthalamide (PPA) polymers . These polymers are employed in various industries, including the automotive industry, due to their chemical resistance, high strength, stiffness at high temperature, and dimensional stability .
Synthesis Analysis
Phthalamide derivatives, including “N,N’-bis(2-isopropylphenyl)phthalamide”, can be synthesized using optimized microwave and direct heteroarylation protocols . The synthesis process involves the use of alkyl chains of different symmetry, length, and branching character .Molecular Structure Analysis
The molecular structure of “N,N’-bis(2-isopropylphenyl)phthalamide” is complex and involves a bithiophene-phthalimide backbone bearing alkyl chains . The chosen alkyl chains can vary, and examples include 1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl .Physical and Chemical Properties Analysis
Phthalamide derivatives exhibit a range of physical and chemical properties. They are known for their chemical resistance, high strength, stiffness at high temperature, and dimensional stability . These properties make them suitable for use in various industries, including the automotive industry .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-N,2-N-bis(2-propan-2-ylphenyl)benzene-1,2-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-17(2)19-11-7-9-15-23(19)27-25(29)21-13-5-6-14-22(21)26(30)28-24-16-10-8-12-20(24)18(3)4/h5-18H,1-4H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVGYLJHFXLCDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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